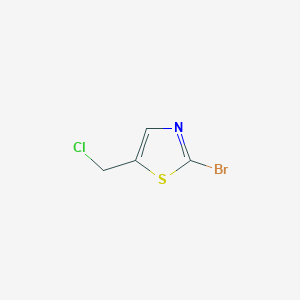

Thiazole, 2-bromo-5-(chloromethyl)-

描述

Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds. medmedchem.comglobalresearchonline.net The unique electronic properties of the thiazole ring, arising from the presence of these heteroatoms, allow for a wide range of chemical modifications, making it a versatile scaffold in drug discovery and development. medmedchem.comglobalresearchonline.netnih.gov The thiazole moiety is a key component in numerous pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. bohrium.com Its derivatives have attracted considerable attention from medicinal chemists due to their diverse pharmacological activities. bohrium.comnih.gov The ability to functionalize the thiazole ring at various positions enables the synthesis of a wide array of therapeutic entities. nih.govbohrium.com

Overview of Halogenated Heterocycles as Strategic Synthetic Intermediates

Halogenated heterocycles are organic compounds that feature a ring structure containing at least one non-carbon atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). merckmillipore.com These compounds are of great importance in synthetic organic chemistry as they serve as versatile building blocks for the creation of more complex molecules. merckmillipore.commdpi.com The presence of a halogen atom enhances the reactivity of the heterocyclic ring, providing a site for various chemical transformations such as nucleophilic substitution and cross-coupling reactions. mdpi.comacs.org This reactivity allows chemists to strategically introduce new functional groups and build intricate molecular architectures. mdpi.com Organochlorine compounds, in particular, are widely utilized in synthetic reactions. merckmillipore.com The ability to modify the structure of halogenated heterocycles makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. merckmillipore.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-4-7-2-3(1-6)8-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMDVTRSZOQPEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436457 | |

| Record name | Thiazole, 2-bromo-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823816-08-6 | |

| Record name | Thiazole, 2-bromo-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Thiazole, 2 Bromo 5 Chloromethyl

Reactivity of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom attached to the C-2 position of the thiazole ring is a key functional group that participates in a variety of transformations, including nucleophilic aromatic substitutions and metal-halogen exchange reactions. Its reactivity is a cornerstone for the further functionalization of the thiazole core.

The C-2 position of the thiazole ring, substituted with a bromine atom, is susceptible to nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile replaces the bromine atom. The thiazole ring itself, being an electron-deficient heterocycle, facilitates this type of reaction. The additional electron-withdrawing effect of the chloromethyl group at C-5 further enhances the electrophilicity of the ring, particularly at the C-2 position, making it more amenable to nucleophilic attack. While direct substitution of the 2-bromo group can be challenging, the reaction is a viable method for introducing various functional groups. researchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the thiazole ring is temporarily disrupted by the addition of the nucleophile before being restored upon the expulsion of the bromide ion. A range of sulfur and amine nucleophiles can be employed in such substitutions on related halo-heterocyclic systems.

Directed metalation reactions offer a powerful strategy for the regioselective functionalization of the thiazole ring. These reactions involve the use of strong bases, typically organolithium reagents, to deprotonate a specific carbon atom or to perform a halogen-metal exchange, creating a highly reactive organolithium intermediate that can then be trapped with an electrophile.

In thiazole systems, the proton at the C-5 position is often the most acidic, especially when an electron-withdrawing group is present at C-2. In studies on the closely related compound 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, it has been demonstrated that using a hindered base like lithium diisopropylamide (LDA) leads to the selective deprotonation at the C-5 position. researchgate.net This regioselective lithiation generates a C-5 carbanion, which serves as a potent nucleophile. Subsequent reaction with various electrophiles, such as aldehydes or ketones, allows for the introduction of a wide array of functional groups exclusively at this position. researchgate.net This method provides a reliable route to 5-substituted-2-bromothiazoles.

Table 1: Regioselective Lithiation and Electrophilic Quench This table summarizes the outcomes of regioselective lithiation at the C-5 position of a 2-bromothiazole (B21250) derivative followed by reaction with different electrophiles, based on analogous reactions.

| Base | Position of Lithiation | Electrophile | Resulting Functional Group at C-5 | Reference |

|---|---|---|---|---|

| LDA | C-5 | Acetaldehyde | 1-hydroxyethyl | researchgate.net |

| LDA | C-5 | Cyclohexanone | 1-hydroxycyclohexyl | researchgate.net |

Directed Metalation Reactions (e.g., Lithiation, Halogen Dance)

Dual Lithiation at C-2 and C-5 Positions

The use of a stronger, less-hindered organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), can lead to a more complex reaction profile. Research on analogous 2-bromothiazole structures shows that t-BuLi can induce dual lithiation, occurring at both the C-2 and C-5 positions simultaneously. researchgate.net This process involves two distinct mechanisms: the rapid abstraction of the acidic C-5 proton and a slower halogen-metal exchange at the C-2 position, replacing the bromine atom with lithium. The resulting dilithiated species can then react with electrophiles at both sites, leading to the formation of trifunctional thiazole derivatives. researchgate.net

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from its original position to a different one on an aromatic or heteroaromatic ring. wikipedia.org This reaction is typically catalyzed by a strong base and is driven by the formation of a thermodynamically more stable carbanion intermediate. wikipedia.org For thiazole derivatives, this reaction provides a powerful tool for accessing isomers that are difficult to prepare through other means. nih.gov

The mechanism begins with the deprotonation of the heteroaromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. wikipedia.org This intermediate can then induce a halogen-metal exchange with another molecule of the starting material, propagating a chain reaction that results in the "dancing" of the halogen to a more stable position. wikipedia.org In the context of thiazoles, the halogen dance has been used to synthesize highly functionalized derivatives by trapping the rearranged lithiated species with an electrophile in a one-pot reaction. nih.gov The scope of this reaction has been shown to extend even to long-range migrations between different heterocyclic rings in bithiazole systems. researchgate.netnih.gov

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the C-5 position of the thiazole ring is a highly reactive electrophilic center. It functions as a classic alkylating agent, readily participating in nucleophilic substitution reactions (SN2). The chlorine atom is a good leaving group, and the adjacent carbon is activated by the electron-withdrawing thiazole ring. This reactivity allows the chloromethyl group to form covalent bonds with a wide variety of nucleophiles, such as amines, thiols, and alkoxides.

This specific reactivity makes Thiazole, 2-bromo-5-(chloromethyl)- and its close analog, 2-chloro-5-(chloromethyl)thiazole, crucial intermediates in the synthesis of numerous commercial products, particularly in the agrochemical and pharmaceutical industries. chemicalbook.comresearchgate.net For instance, it is a key building block for the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin, where the chloromethyl moiety is used to connect the thiazole ring to other parts of the final molecule. chemicalbook.com

Table 2: Summary of Reactivity This table provides a general overview of the primary reaction types for the different functional groups of Thiazole, 2-bromo-5-(chloromethyl)-.

| Functional Group | Position | Primary Reaction Type | Description |

|---|---|---|---|

| Bromine Atom | C-2 | Nucleophilic Aromatic Substitution | Replacement of Br by a nucleophile. |

| Bromine Atom | C-2 | Halogen-Metal Exchange | Replacement of Br with Li using a strong base like t-BuLi. researchgate.net |

| Ring Proton | C-5 | Deprotonation (Lithiation) | Removal of H by a strong base (e.g., LDA) to form a carbanion. researchgate.net |

| Chloromethyl Group | C-5 | Nucleophilic Substitution (SN2) | Alkylation of nucleophiles via displacement of Cl. |

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

The primary mode of reactivity for the 5-(chloromethyl) group on the thiazole ring is nucleophilic substitution. This reaction involves the displacement of the chloride ion by a nucleophile. The enhanced reactivity of this group is attributed to the electron-withdrawing nature of the thiazole ring and the C2-bromo substituent, which facilitates the departure of the leaving group. These reactions typically proceed via an SN2 pathway, where the nucleophile attacks the electrophilic carbon of the chloromethyl group in a single, concerted step. The SN2 mechanism is favored due to the primary nature of the carbon center, which minimizes steric hindrance.

The general susceptibility of the thiazole ring to nucleophilic attack is well-documented, particularly at the C2 position. pharmaguideline.com However, in 2-bromo-5-(chloromethyl)thiazole, the chloromethyl group at C5 serves as a more reactive electrophilic site for typical nucleophilic substitution, while the C2-bromo group is more commonly targeted in cross-coupling reactions. pharmaguideline.com

Reactions with Oxygen-Centered Nucleophiles

The chloromethyl group of thiazole derivatives readily reacts with oxygen-centered nucleophiles to form ethers and esters. A notable example is the reaction of 2-chloro-5-chloromethylthiazole (B146395) with a formate (B1220265) anion, which proceeds via nucleophilic substitution to displace the aliphatic chlorine atom. semanticscholar.org This reaction is a key step in the synthesis of 5-hydroxymethylthiazole (B23344) derivatives, where the resulting formate ester is subsequently hydrolyzed. semanticscholar.org

Table 1: Reaction with Oxygen-Centered Nucleophiles

| Reactant | Nucleophile | Product | Reaction Type | Reference |

|---|

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azoles)

Nitrogen-centered nucleophiles, such as primary and secondary amines, as well as azoles, effectively displace the chloride of the 5-(chloromethyl) group to form the corresponding 5-(aminomethyl)thiazole derivatives. pharmaguideline.com These reactions are fundamental in synthesizing a variety of biologically active compounds. The reaction of 2-aminothiazoles with electrophiles can occur at the exocyclic amino group or the endocyclic nitrogen atom. researchgate.net However, for 2-bromo-5-(chloromethyl)thiazole, the primary reaction site for external nitrogen nucleophiles is the electrophilic carbon of the chloromethyl group.

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Reactant | Nucleophile | Product Type | Reaction Pathway | Reference |

|---|---|---|---|---|

| 2-bromo-5-(chloromethyl)thiazole | Amines | 5-(Aminomethyl)thiazole derivatives | SN2 | |

| 2-bromothiazole | Amines | 2-Aminothiazole (B372263) derivatives | Aromatic Nucleophilic Substitution | researchgate.net |

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thiophenols)

Analogous to oxygen and nitrogen nucleophiles, sulfur-centered nucleophiles like thiols and thiophenols react with 2-bromo-5-(chloromethyl)thiazole to yield 5-(thiomethyl)thiazole derivatives. These reactions are typically efficient and proceed under mild conditions, further highlighting the utility of this compound as a synthetic intermediate. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the high reactivity of sulfur nucleophiles toward similar structures, proceeding through a complex pathway involving seleniranium intermediates. nih.govmdpi.com

Table 3: Reactions with Sulfur-Centered Nucleophiles

| Reactant | Nucleophile | Product Type | Reaction Pathway | Reference |

|---|---|---|---|---|

| 2-bromo-5-(chloromethyl)thiazole | Thiols/Thiophenols | 5-(Thiomethyl)thiazole derivatives | SN2 |

Reactions with Carbon-Centered Nucleophiles for C-C Bond Formation

While less common than reactions with heteroatom nucleophiles, C-C bond formation at the 5-position can be achieved using suitable carbon-centered nucleophiles. These reactions are crucial for extending the carbon framework of the molecule. For instance, the reaction of 2-aminothiazole derivatives with certain electrophiles can lead to substitution at the C5 position of the thiazole ring. researchgate.net

Sommelet Reaction and Aldehyde Formation from Chloromethylthiazoles

The 5-(chloromethyl) group can be converted to a formyl (aldehyde) group via the Sommelet reaction. nih.govwikipedia.org This reaction involves treating the chloromethyl compound with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. wikipedia.orgfarmaciajournal.com Subsequent hydrolysis of this salt, often under acidic conditions (e.g., refluxing with 50% acetic acid), yields the corresponding aldehyde. wikipedia.orgfarmaciajournal.com The Sommelet reaction has been successfully applied to 2-aryl-4-chloromethyl-5-bromo-thiazoles, indicating its applicability to similar structures for the synthesis of thiazole-5-carboxaldehydes. nih.gov This method provides a direct pathway to introduce an aldehyde function, a versatile group for further synthetic transformations. farmaciajournal.com

Table 4: Sommelet Reaction Overview

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Benzyl halide (general) | 1. Hexamine2. Water/Acid | Quaternary ammonium salt | Aldehyde | wikipedia.org |

| 2-R-5-chloromethyl-1,3,4-thiadiazole | 1. Hexamine2. 50% Acetic Acid | Hexamethylenetetramine salt | 2-R-5-formyl-1,3,4-thiadiazole | farmaciajournal.com |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni-catalyzed Cross-Electrophile Coupling)

The bromine atom at the C2 position of the thiazole ring is susceptible to various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions like Suzuki-Miyaura and Stille couplings are commonly employed for functionalizing halothiazoles. researchgate.netuni-muenchen.de

More recently, nickel-catalyzed cross-electrophile coupling has emerged as a valuable method. rsc.orgsmith.edursc.org This type of reaction couples two different electrophiles, such as an aryl bromide and another organic halide, in the presence of a nickel catalyst and a reducing agent (e.g., magnesium or manganese). rsc.org For 2-bromo-5-(chloromethyl)thiazole, the C-Br bond can be selectively activated over the C-Cl bond under specific nickel-catalyzed conditions, allowing for the introduction of various aryl or alkyl groups at the C2 position. This approach avoids the need to pre-form organometallic reagents and often exhibits high functional group tolerance. For example, nickel-catalyzed cross-electrophile coupling has been used to react aryl bromides with aryl thiols (via C-S activation) and secondary alkyl bromides, demonstrating the versatility of this methodology for creating diverse molecular structures. rsc.orgrsc.org

Table 5: Examples of Nickel-Catalyzed Cross-Electrophile Coupling

| Electrophile 1 | Electrophile 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Bromide | Aryl Thiol | Ni catalyst, Mg, LiCl | Biaryl | rsc.org |

| Aryl Bromide | Cyclic Secondary Alkyl Bromide | Ni/spiro-bidentate-pyox ligand, LiCl | Aryl-Alkyl Coupled Product | rsc.org |

Derivatization and Functionalization Strategies for Thiazole, 2 Bromo 5 Chloromethyl

Transformations at the Bromine Position

The bromine atom on the thiazole (B1198619) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of an aryl halide, making it amenable to both metal-exchange and cross-coupling reactions.

Halogen-metal exchange is a powerful method for converting the C-Br bond into a more reactive carbon-metal bond, typically a carbon-lithium species. This is usually achieved by treating the bromo-thiazole with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting thiazolyl-lithium intermediate is a potent nucleophile and can be "trapped" by a wide array of electrophiles.

This two-step sequence allows for the introduction of various functional groups at the C2 position. For instance, quenching the lithiated intermediate with carbon dioxide, followed by an acidic workup, yields the corresponding thiazole-2-carboxylic acid. researchgate.net This transformation is a convenient route to these acids, which were previously difficult to access. researchgate.net

Table 1: Examples of Electrophilic Trapping after Halogen-Metal Exchange

| Starting Material | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| 2-Bromothiazole (B21250) | 1. n-BuLi, THF, -78 °C | 2. CO₂ | Thiazole-2-carboxylic acid | researchgate.net |

Note: While a direct example for "Thiazole, 2-bromo-5-(chloromethyl)-" was not found, the reactivity of 2-bromothiazole and its derivatives strongly suggests this pathway is viable, provided the chloromethyl group is compatible with the reaction conditions or appropriately protected.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation and are widely applied to aryl halides, including 2-bromothiazoles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction pairs the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly effective for creating biaryl structures. The regioselective functionalization of halogenated heterocycles, like thiophenes, which are structurally similar to thiazoles, demonstrates the utility of this reaction. nih.govresearchgate.net For example, 2-bromo-5-(bromomethyl)thiophene (B1590285) undergoes Suzuki coupling with various aryl boronic acids to yield 2-(bromomethyl)-5-aryl-thiophenes. nih.govresearchgate.net A similar outcome is expected for "Thiazole, 2-bromo-5-(chloromethyl)-", allowing for the introduction of diverse aryl and heteroaryl substituents at the C2 position. The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent mixture like dioxane/water. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | nih.govresearchgate.net |

| 3,5-Dichloro-1,2,4-thiadiazole | Aryl boronic acid | Pd(dppf)Cl₂ | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is a direct method for synthesizing 2-alkynylthiazoles. The methodology has been successfully applied to functionalized thiazoles, including those with leaving groups like triflates, demonstrating regioselective coupling at the C2-position. nih.gov This provides a pathway to extend the carbon chain at the C2 position, introducing valuable alkyne functionality for further chemical modifications. nih.govresearchgate.net

Heck Coupling: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction allows for the vinylation of the thiazole ring at the C2 position. While aryl bromides can be challenging substrates due to potential dehalogenation, effective catalyst systems have been developed to promote the desired coupling. beilstein-journals.org The reaction has been used for the C2-selective olefination of thiazoles, showcasing its applicability for installing alkene groups. mdpi.com

Transformations at the Chloromethyl Position

The 5-(chloromethyl) group behaves as a reactive benzylic-type halide, making it a prime site for nucleophilic substitution and other transformations.

The chloromethyl group can be converted to other halomethyl derivatives, such as bromomethyl or iodomethyl, through halogen exchange reactions. A common method for this is the Finkelstein reaction, which involves treating the chloromethyl compound with a metal halide salt (e.g., NaBr or NaI) in a suitable solvent like acetone. This equilibrium-driven reaction can efficiently produce the desired halomethyl analog. The compound 2-bromo-5-(bromomethyl)thiazole (B150149) is a known derivative, suggesting that such a transformation from the chloromethyl precursor is a feasible and documented process. biosynth.comcymitquimica.comambeed.com

The chloromethyl group can be oxidized to afford carbonyl compounds, providing access to key synthetic intermediates.

Oxidation to Aldehydes: Mild oxidation methods can convert the chloromethyl group to a formyl (aldehyde) group. Reagents such as N-oxides or dimethyl sulfoxide (B87167) (DMSO) under specific conditions (e.g., Kornblum oxidation) are often employed for this purpose. This creates 2-bromothiazole-5-carbaldehyde, a valuable building block for constructing more complex molecules through reactions like reductive amination or Wittig olefination.

Oxidation to Carboxylic Acids: More vigorous oxidation can transform the chloromethyl group directly into a carboxylic acid. This is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting "2-Bromothiazole-5-carboxylic acid" is a stable, crystalline solid and a documented compound. nih.govfishersci.comchemscene.com This functional group serves as a precursor for amides, esters, and other carboxylic acid derivatives.

Table 3: Oxidation Products of the Chloromethyl Group

| Functional Group | Product Name | Formula | CAS Number | Reference |

|---|---|---|---|---|

| Aldehyde | 2-Bromothiazole-5-carbaldehyde | C₄H₂BrNOS | Not specified | - |

The chloromethyl group can be reduced to a methyl group, effectively removing the halogen. This reductive dehalogenation can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or by using reducing agents like zinc in acetic acid or sodium borohydride (B1222165) in the presence of a transition metal catalyst. This transformation yields "2-bromo-5-methylthiazole," a compound that is commercially available and used in further synthetic applications. bldpharm.comsigmaaldrich.comtcichemicals.comchemicalbook.com

Cyclization Reactions Utilizing the Chloromethyl Moiety for Heterocycle Formation

The chloromethyl group at the 5-position of the thiazole ring serves as a potent electrophile, readily participating in reactions with binucleophilic species to construct fused heterocyclic ring systems. This strategy is particularly valuable for synthesizing compounds with extended planar structures, which are of significant interest in materials science and medicinal chemistry. A common and effective method involves the reaction with thiourea (B124793) or its derivatives, leading to the formation of thiazolo[3,2-a]pyrimidine scaffolds. ijnc.irresearchgate.net

The general mechanism for this transformation begins with the nucleophilic attack of the sulfur atom from a thiourea or a related thione-containing heterocycle (like a dihydropyrimidinethione) on the electrophilic carbon of the chloromethyl group. This initial step is an S-alkylation that forms an S-(thiazol-5-ylmethyl)isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when a nitrogen atom of the thiourea moiety attacks an electrophilic carbon of the thiazole ring, followed by a dehydration or elimination step, to yield the final, stable fused aromatic system. nih.gov

The reaction conditions for these cyclizations can often be facilitated by heat or a base to promote the final cyclization and elimination steps. The versatility of this approach allows for the synthesis of a diverse library of fused heterocycles by varying the structure of the nucleophilic partner.

| Reactant | Reagent | Predicted Product Structure | Resulting Heterocyclic System |

|---|---|---|---|

| Thiazole, 2-bromo-5-(chloromethyl)- | Thiourea | ![2-Bromo-7-amino-5H-thiazolo[3,2-a]pyrimidine](https://storage.googleapis.com/table-images-article-builder/Product1_Thiazolo_pyrimidine.png) | 2-Bromo-7-amino-5H-thiazolo[3,2-a]pyrimidine |

| Thiazole, 2-bromo-5-(chloromethyl)- | N-Phenylthiourea | ![2-Bromo-7-(phenylamino)-5H-thiazolo[3,2-a]pyrimidine](https://storage.googleapis.com/table-images-article-builder/Product2_Thiazolo_pyrimidine.png) | 2-Bromo-7-(phenylamino)-5H-thiazolo[3,2-a]pyrimidine |

| Thiazole, 2-bromo-5-(chloromethyl)- | Pyrimidine-2(1H)-thione | ![2-Bromo-5H-thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine](https://storage.googleapis.com/table-images-article-builder/Product3_Thiazolo_pyrimidine.png) | 2-Bromo-5H- ijnc.irrsc.orgthiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidine |

| Thiazole, 2-bromo-5-(chloromethyl)- | 2-Aminobenzothiazole | ![2-Bromo-5H-benzo[d]thiazolo[3,2-a]pyrimidin-5-ium derivative](https://storage.googleapis.com/table-images-article-builder/Product4_Thiazolo_benzothiazole.png) | 2-Bromo-benzo researchgate.netnih.govthiazolo[3,2-a]thiazolo[5,4-d]pyrimidine derivative |

Multi-functionalization and Selective Transformations

The presence of two distinct halogen-containing functional groups—a chloromethyl group at C5 and a bromo group at C2—makes Thiazole, 2-bromo-5-(chloromethyl)- an ideal substrate for selective and sequential modifications. The difference in reactivity between the benzylic-type chloride and the vinylic bromide allows for controlled, stepwise functionalization.

The C5-chloromethyl group is highly susceptible to nucleophilic substitution (S_N2) reactions. Under relatively mild conditions, a wide array of nucleophiles, including amines, thiols, and alcohols, can displace the chloride ion. This reaction typically proceeds without affecting the more stable 2-bromo substituent. documentsdelivered.com

Conversely, the C2-bromo substituent is primed for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds. Research on the analogous 2-bromo-5-(bromomethyl)thiophene has demonstrated that the C2-bromo position can be selectively arylated using a palladium catalyst and an aryl boronic acid, leaving the haloalkyl group at the C5 position intact for subsequent reactions. researchgate.netnih.gov This regioselectivity is attributed to the mechanism of oxidative addition of the palladium catalyst to the C-Br bond of the sp²-hybridized carbon, which is favored over the C-Cl bond of the sp³-hybridized carbon under standard Suzuki conditions.

This orthogonal reactivity allows for a programmed approach to synthesis. One can first introduce a diversity of substituents at the C5 position via nucleophilic substitution and then perform a cross-coupling reaction at the C2 position, or vice versa. This dual-handle approach provides a powerful pathway to complex thiazole derivatives.

| Target Site | Reaction Type | Reagent | Conditions | Resulting Functional Group |

|---|---|---|---|---|

| C5-chloromethyl | Nucleophilic Substitution (S_N2) | Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | -CH₂-(morpholin-4-yl) |

| C5-chloromethyl | Nucleophilic Substitution (S_N2) | Sodium thiophenoxide | Solvent (e.g., DMF) | -CH₂-S-Ph |

| C2-bromo | Suzuki Coupling | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | -Phenyl |

| C2-bromo | Stille Coupling | Tributyl(vinyl)stannane | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | -Vinyl |

| C2-bromo | C-S Coupling | Thiophenol | CuI catalyst, Base (e.g., K₂CO₃) rsc.org | -S-Ph |

Applications in Complex Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Compound Synthesis

The presence of both a reactive halogen on the thiazole (B1198619) ring and an electrophilic chloromethyl side chain makes 2-bromo-5-(chloromethyl)thiazole a powerful precursor for a wide array of heterocyclic compounds. Chemists can exploit these two sites to introduce various substituents or to build additional ring systems. The C2-bromo position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the chloromethyl group readily undergoes nucleophilic substitution by a range of heteroatom and carbon nucleophiles. This dual reactivity is central to its role as a flexible starting material. The analogous compound, 2-chloro-5-(chloromethyl)thiazole, is recognized as an important intermediate in the preparation of agrochemicals and pharmaceuticals, such as the insecticide Thiamethoxam and the antiviral drug Ritonavir. chemicalbook.comsemanticscholar.org

The structure of 2-bromo-5-(chloromethyl)thiazole is ideally suited for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring. The chloromethyl group acts as an electrophilic handle that can react with a nucleophile from an adjacent ring or a separate binucleophilic reagent to form a new ring.

A common strategy involves the reaction of a compound containing a mercapto group and a secondary amine, such as 2-mercaptobenzimidazole, with an α-halo ketone or a related electrophile to generate fused systems like thiazolo[3,2-a]benzimidazoles. nih.gov By analogy, 2-bromo-5-(chloromethyl)thiazole can serve as the electrophilic partner in such cyclocondensation reactions. The reaction typically proceeds via initial S-alkylation of the mercapto group by the chloromethyl moiety, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic or polycyclic architecture. nih.gov This methodology allows for the construction of diverse fused systems, including thiazolo[3,2-a]pyridines and other related polycyclic heterocycles. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derivable from Halogenated Thiazole Building Blocks

| Starting Material Class | Reagent Class | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazoles | α-Halo Ketones / Acyls | Thiazolo[3,2-a]benzimidazoles | nih.gov |

| Substituted Pyridine-2-thiones | 2-Bromo-5-(chloromethyl)thiazole (analogous) | Thiazolo[3,2-a]pyridines | nih.gov |

Beyond fused systems, 2-bromo-5-(chloromethyl)thiazole is a pivotal intermediate for creating a wide range of highly substituted and advanced thiazole derivatives. nih.gov The two distinct reactive sites can be addressed sequentially to build molecular complexity in a controlled manner.

The chloromethyl group at the C5 position is the more reactive site for standard nucleophilic substitution. It can be displaced by various nucleophiles such as alcohols, thiols, and amines to introduce a diverse set of functional groups. For instance, the analogous 2-chloro-5-(chloromethyl)thiazole is readily converted to 2-chloro-5-hydroxymethylthiazole by reaction with sodium formate (B1220265) followed by hydrolysis, demonstrating the ease of substitution at the chloromethyl position. semanticscholar.org

The C2-bromo group is less reactive and typically requires harsher conditions or metal catalysis for substitution. This difference in reactivity allows for selective functionalization of the chloromethyl group while leaving the bromo group intact for subsequent transformations. The C2-bromo position can then be modified through reactions like nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce aryl, alkyl, or other complex fragments. This sequential functionalization is a powerful strategy for synthesizing complex libraries of thiazole derivatives for screening in drug discovery and materials science. For example, studies on related compounds like 2-bromo-5-nitrothiazole (B146120) show that the bromo group can be displaced by thiols to form thioether linkages, a reaction that is fundamental in building complex kinase inhibitors. nih.gov

Table 2: Reaction Selectivity of 2-Bromo-5-(chloromethyl)thiazole

| Reactive Site | Reaction Type | Potential Reagents | Resulting Moiety |

|---|---|---|---|

| C5-Chloromethyl | Nucleophilic Substitution | R-OH, R-SH, R-NH2, NaCN | -CH₂-OR, -CH₂-SR, -CH₂-NHR, -CH₂-CN |

| C2-Bromo | Nucleophilic Aromatic Substitution | R-SH, R-OH (strong base) | -SR, -OR |

| C2-Bromo | Suzuki Coupling | Arylboronic acids | -Aryl |

| C2-Bromo | Stille Coupling | Organostannanes | -Alkyl, -Aryl, -Vinyl |

Contributions to the Synthesis of Molecular Scaffolds with Defined Structural Features

A molecular scaffold is a core structure upon which functional groups can be precisely placed to create molecules with specific properties and three-dimensional shapes. mdpi.com The bifunctional nature of 2-bromo-5-(chloromethyl)thiazole makes it an excellent component for the de novo synthesis of such scaffolds. mdpi.com

By acting as a rigid linker connecting two or more molecular fragments, it allows for the construction of larger, well-defined architectures. For example, the chloromethyl group can be reacted with a functionalized polymer or a biomolecule, while the bromo group serves as an anchor point for a different substituent via cross-coupling. This "linker" capability is crucial in fields like medicinal chemistry for creating bivalent inhibitors or in materials science for designing organic semiconductors. The defined geometry of the thiazole ring ensures that the attached groups are held in a predictable spatial orientation, which is a key attribute of a useful molecular scaffold. mdpi.com The synthesis of novel thiazole derivatives with multiple thiazole rings, starting from brominated thiazole precursors, exemplifies the creation of complex scaffolds with potential antimicrobial activities. nih.gov

Computational and Theoretical Studies of Thiazole, 2 Bromo 5 Chloromethyl

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and fundamental properties of molecules like 2-bromo-5-(chloromethyl)thiazole. These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic characteristics.

DFT studies on various thiazole (B1198619) derivatives have demonstrated that the electronic properties are significantly influenced by the nature and position of substituents on the thiazole ring. For 2-bromo-5-(chloromethyl)thiazole, the bromine atom at the 2-position and the chloromethyl group at the 5-position are expected to have a pronounced effect on the electronic landscape. The bromine atom, being an electron-withdrawing group, would likely decrease the electron density of the thiazole ring.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In related thiazole systems, the introduction of different substituents has been shown to modulate this gap, thereby fine-tuning the molecule's reactivity. mdpi.comdntb.gov.ua

Furthermore, quantum chemical calculations can predict various other properties, as detailed in the table below.

| Calculated Property | Significance for 2-bromo-5-(chloromethyl)thiazole |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack. |

| Atomic Charges | Provides a quantitative measure of the electron distribution on each atom, highlighting reactive sites. |

| Bond Orders and Lengths | Offers insights into the strength and nature of the chemical bonds within the molecule. |

These computational outputs collectively provide a comprehensive picture of the electronic character of 2-bromo-5-(chloromethyl)thiazole, which is foundational for understanding its chemical behavior.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which to study the intricate details of chemical reactions involving 2-bromo-5-(chloromethyl)thiazole. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathways, as well as the structures of transient intermediates and high-energy transition states.

For instance, in nucleophilic substitution reactions, a common reaction type for compounds bearing a chloromethyl group, computational methods can be employed to model the approach of a nucleophile to the carbon atom of the chloromethyl group. These models can help determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. The calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur, provides a quantitative measure of the reaction rate.

Theoretical studies on related heterocyclic systems have successfully elucidated complex reaction mechanisms, including rearrangements and multi-step syntheses. researchgate.net For 2-bromo-5-(chloromethyl)thiazole, computational analysis could be particularly insightful for understanding reactions such as the Sommelet reaction. researchgate.net

A typical computational workflow for elucidating a reaction mechanism is outlined below:

| Step | Description |

| 1. Reactant and Product Optimization | The geometries of the starting materials and final products are optimized to find their lowest energy conformations. |

| 2. Transition State Search | Various algorithms are used to locate the transition state structure connecting the reactants and products. |

| 3. Frequency Calculation | Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state). |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | This calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products. |

Through such detailed computational investigations, a deeper understanding of the factors controlling the reaction outcomes for 2-bromo-5-(chloromethyl)thiazole can be achieved.

Theoretical Prediction of Reactivity and Regioselectivity

A significant advantage of computational chemistry is its ability to predict the reactivity and regioselectivity of chemical reactions, guiding synthetic efforts and minimizing trial-and-error in the laboratory. For a molecule with multiple potential reaction sites like 2-bromo-5-(chloromethyl)thiazole, these predictions are especially valuable.

The regioselectivity of a reaction can often be rationalized by examining the local reactivity indices derived from quantum chemical calculations. Fukui functions, for example, are used to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these indices for each atom in 2-bromo-5-(chloromethyl)thiazole, one could predict, for instance, where an incoming electrophile would most likely add to the thiazole ring.

In the context of cross-coupling reactions, such as the Suzuki or Stille reactions, which are common for bromo-substituted heterocycles, computational models can predict which C-Br bond is more likely to undergo oxidative addition to a metal catalyst. researchgate.net This is crucial for designing selective synthetic routes to more complex molecules.

The following table summarizes key computational descriptors used to predict reactivity and regioselectivity:

| Descriptor | Application to 2-bromo-5-(chloromethyl)thiazole |

| Fukui Functions | Predicts the most reactive sites for electrophilic, nucleophilic, and radical attack on the thiazole ring and substituents. |

| Dual Descriptor | Provides a more refined prediction of electrophilic and nucleophilic sites. |

| Local Softness and Hardness | Helps in understanding the interactions between the molecule and a reactant based on the Hard-Soft Acid-Base (HSAB) principle. |

These theoretical tools, combined with an understanding of general reaction mechanisms, allow for robust predictions of how 2-bromo-5-(chloromethyl)thiazole will behave in a given chemical environment.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, the dynamic nature of molecules is also crucial to their function and reactivity. Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility of 2-bromo-5-(chloromethyl)thiazole and its behavior over time.

Conformational analysis involves systematically exploring the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For 2-bromo-5-(chloromethyl)thiazole, the primary source of conformational flexibility is the rotation of the chloromethyl group. By calculating the energy of the molecule as a function of the relevant dihedral angles, a potential energy surface can be generated, revealing the most stable conformers and the energy barriers between them.

Molecular dynamics simulations take this a step further by simulating the movement of atoms and molecules over a period of time, governed by the principles of classical mechanics. An MD simulation of 2-bromo-5-(chloromethyl)thiazole, either in the gas phase or in a solvent, would provide a trajectory of its atomic positions and velocities. Analysis of this trajectory can reveal:

Preferred conformations in solution: How the presence of solvent molecules influences the conformational equilibrium.

Vibrational motions: The characteristic frequencies of bond stretching, angle bending, and torsional motions.

Intermolecular interactions: How the molecule interacts with surrounding solvent molecules or other solutes.

Future Research Directions in Thiazole, 2 Bromo 5 Chloromethyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-bromo-5-(chloromethyl)thiazole and related compounds lies in the adoption of green chemistry principles to mitigate environmental impact and improve efficiency. bepls.com Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, often involve harsh conditions or toxic reagents. bepls.com Research is now leaning towards developing routes that utilize less hazardous materials and are more environmentally benign.

Recent patents for the analogous compound, 2-chloro-5-(chloromethyl)thiazole, highlight this trend. These methods aim for mild reaction conditions, avoidance of excessive acid waste, and high yields, aligning with the goals of Green Chemistry. unifiedpatents.comgoogle.com Future research on the 2-bromo variant will likely explore similar strategies, such as using alternative, safer solvents and developing catalyst systems that are recyclable and highly efficient. bepls.com The exploration of multi-component, single-pot reactions also presents a promising avenue for creating thiazole derivatives in a more streamlined and sustainable manner. bepls.commdpi.com

Table 1: Comparison of Synthetic Approaches for Halogenated 5-(Chloromethyl)thiazoles

| Feature | Traditional Hantzsch Synthesis | Emerging Sustainable Methods |

| Starting Materials | α-haloketones, thioamides bepls.com | 1-isothiocyanato-2-chloro-2-propene unifiedpatents.comgoogle.com |

| Reaction Conditions | Often harsh, may use toxic reagents bepls.com | Mild temperatures (e.g., 5-23°C) unifiedpatents.comgoogle.com |

| Solvents | Various organic solvents | Focus on recyclable solvents or solvent-free conditions bepls.comunifiedpatents.com |

| Waste Generation | Can produce significant waste | Designed to minimize "three wastes" (waste gas, water, solids) unifiedpatents.com |

| Efficiency | Variable yields | High yields (e.g., >90%) reported for analogous compounds google.com |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

2-Bromo-5-(chloromethyl)thiazole possesses two distinct electrophilic centers: the C2-bromo bond on the aromatic ring and the chloromethyl group at the C5 position. While its use as a precursor for insecticides demonstrates some of its reactivity, a vast potential for new transformations remains untapped. google.com

Future research will likely focus on selectively activating one site over the other. For instance, the chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. semanticscholar.org The C2-bromo position, on the other hand, is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for constructing complex carbon-carbon and carbon-heteroatom bonds.

Developing novel catalytic systems will be crucial. This includes designing catalysts that can:

Differentiate between the two halogen atoms, enabling sequential functionalization.

Catalyze new types of bond formations at either position.

Operate under mild, environmentally friendly conditions.

The study of 2-mercaptobenzothiazole (B37678) derivatives shows a wide range of biological activities, suggesting that creating new derivatives of 2-bromo-5-(chloromethyl)thiazole through diverse catalytic reactions could lead to the discovery of new bioactive molecules. nih.gov

Advanced Functionalization Strategies for Complex Molecular Architectures

The role of 2-bromo-5-(chloromethyl)thiazole as a bifunctional building block is central to its utility in constructing complex molecular architectures. Future research will move beyond simple substitutions and explore its use in more sophisticated synthetic strategies. This involves integrating the thiazole core into larger, multi-component molecules and macrocycles, which are of interest in drug discovery and materials science. thalesnano.com

Advanced strategies may include:

Iterative Cross-Coupling: Using automated synthesis platforms, iterative coupling reactions can be employed to systematically build complex oligomers or polymers where the thiazole unit is a repeating monomer. chemrxiv.org

Sequential Derivatization: A planned, multi-step synthesis where one reactive site is modified, followed by a transformation at the second site, allowing for the controlled and precise assembly of highly functionalized target molecules.

Click Chemistry: Modifying one of the handles (e.g., converting the chloromethyl group to an azide) would enable its use in highly efficient and orthogonal click reactions, facilitating its conjugation to biomolecules or other complex scaffolds. synplechem.com

The ultimate goal is to leverage the unique reactivity of this compound to rapidly access libraries of novel, complex molecules for screening in pharmaceutical and agrochemical applications. thalesnano.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The chemical industry, particularly for pharmaceuticals and agrochemicals, is increasingly adopting flow chemistry and automated synthesis to improve efficiency, safety, and scalability. spirochem.comsci-hub.se Given that 2-bromo-5-(chloromethyl)thiazole is an important industrial intermediate, its synthesis and derivatization are prime candidates for these modern technologies. google.comthalesnano.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.govresearchgate.net For the synthesis of this thiazole, which can involve exothermic chlorination steps, a flow process would offer enhanced safety and consistency. google.com Flow chemistry enables rapid reaction optimization and seamless scaling from laboratory discovery to industrial production, reducing costs and material usage. thalesnano.comspirochem.com

Automated Synthesis: Automated platforms can perform multi-step synthetic sequences with minimal human intervention. chemrxiv.org Integrating 2-bromo-5-(chloromethyl)thiazole as a building block into an automated workflow would allow for the rapid generation of large libraries of derivatives. sci-hub.se Using pre-packaged reagents and automated purification systems, researchers could systematically explore the chemical space around the thiazole core, accelerating the discovery of new lead compounds. chemrxiv.orgsynplechem.com The combination of flow chemistry with automation represents a powerful paradigm for future research, enabling on-demand synthesis and high-throughput screening of novel molecules derived from 2-bromo-5-(chloromethyl)thiazole. sci-hub.senih.gov

常见问题

Q. What are the standard synthetic routes for preparing 2-bromo-5-(chloromethyl)thiazole, and what characterization techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via chlorination-cyclization reactions. For example, chlorination of precursor thiazoles with reagents like α-chloroacetyl chloride under reflux conditions (50–75% acetic acid) yields the chloromethyl substituent . Key characterization techniques include:

- 1H/13C NMR spectroscopy (Bruker 400 MHz) to confirm substituent positions and purity .

- Infrared (IR) spectroscopy (Shimadzu IR Tracer-100) to identify functional groups like C-Cl and C-Br stretches .

- X-ray crystallography to resolve bond angles (e.g., thiazole ring planarity, Cl2 deviation of 1.409 Å from the plane) and packing interactions .

Note: Side products like aldehydes may form during indirect Sommelet reactions, requiring careful monitoring .

Q. How do the electron-withdrawing effects of bromine and chloromethyl substituents influence the reactivity of 2-bromo-5-(chloromethyl)thiazole in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The bromine atom at position 2 exerts strong electron-withdrawing effects, polarizing the thiazole ring and enhancing electrophilicity at the chloromethyl group (position 5). This facilitates nucleophilic substitution (e.g., SN2 reactions with amines or thiols) or Suzuki-Miyaura cross-coupling (using Pd catalysts). Steric hindrance from bromine may slow reactions compared to non-halogenated analogs . Computational studies (DFT) are recommended to predict regioselectivity before experimental validation.

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental observations in the reaction pathways of 2-bromo-5-(chloromethyl)thiazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, steric factors, or unaccounted transition states. To address this:

Re-optimize computational models by including explicit solvent molecules (e.g., acetic acid in Sommelet reactions) .

Validate intermediate stability via low-temperature NMR or trapping experiments (e.g., using urotropinium salts) .

Compare experimental crystal structures (e.g., X-ray data showing torsion angles like S–C2–C4–Cl2 = -66.66°) with computed geometries .

Q. How can researchers optimize reaction conditions for the Sommelet reaction when applied to 2-bromo-5-(chloromethyl)thiazole to minimize side products and improve aldehyde yields?

- Methodological Answer : The indirect Sommelet procedure (isolating urotropinium salts before hydrolysis) reduces side products. Key optimizations include:

- Acid concentration : Use 75% acetic acid during hydrolysis to balance reactivity and stability .

- Temperature control : Reflux at 100–110°C to accelerate aldehyde formation while minimizing decomposition.

- Byproduct monitoring : Track chloromethyl derivatives via LC-MS to adjust stoichiometry of urotropine .

Q. What safety protocols are critical when handling 2-bromo-5-(chloromethyl)thiazole, given its structural similarity to hazardous chloromethyl ethers?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (e.g., sparks, open flames) .

- Handling : Use spark-resistant tools and grounded equipment during transfers to prevent static discharge .

- Waste disposal : Neutralize residues with sodium bicarbonate before incineration to avoid toxic byproducts (e.g., HCl gas) .

Q. How can the antimicrobial activity of 2-bromo-5-(chloromethyl)thiazole derivatives be systematically evaluated, and what controls are essential?

- Methodological Answer :

- Assay design : Use agar diffusion (e.g., against S. aureus and E. coli) with gentamicin as a positive control .

- Dose-response analysis : Prepare derivatives at 0.1–100 μM to determine MIC (minimum inhibitory concentration).

- Cytotoxicity controls : Test against mammalian cell lines (e.g., HEK293) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。